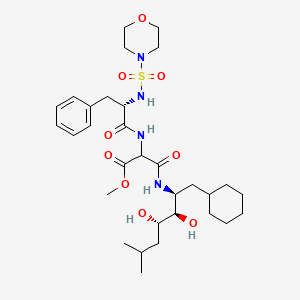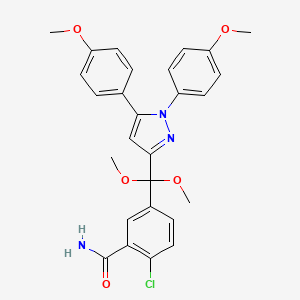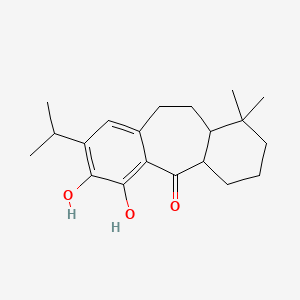
Azumolene
Descripción general
Descripción
Azumolene es un derivado de la dantrolena, un fármaco experimental utilizado principalmente para el tratamiento y la prevención de la hipertermia maligna . Es un relajante muscular que presenta mejor solubilidad en agua y menor toxicidad en comparación con la dantrolena, aunque tiene menor potencia . This compound se caracteriza por su estructura química, que incluye un anillo de 1,3-oxazol sustituido por un grupo [(2,4-dioxoimidazolidin-1-il)imino]metil en la posición 2 y un grupo 4-bromofenilo en la posición 5 .
Aplicaciones Científicas De Investigación
Azumolene tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Azumolene ejerce sus efectos modulando la actividad del receptor de rianodina, un canal de liberación de calcio en el retículo sarcoplásmico de las células del músculo esquelético . Al inhibir la liberación de calcio del retículo sarcoplásmico, this compound reduce la contracción muscular y previene la liberación excesiva de calcio asociada con la hipertermia maligna . Los objetivos moleculares de this compound incluyen el receptor de rianodina y otras proteínas involucradas en las vías de señalización del calcio .
Análisis Bioquímico
Biochemical Properties
Azumolene functions as a ryanodine receptor modulator. It interacts with the ryanodine receptor type 1 (RyR1) in skeletal muscle cells, inhibiting the release of calcium ions from the sarcoplasmic reticulum . This inhibition reduces muscle contractions and helps in managing conditions like malignant hyperthermia. This compound also interacts with store-operated calcium entry pathways, distinguishing between mechanisms coupled to and independent from RyR1 .
Cellular Effects
This compound influences various cellular processes, particularly in muscle cells. It stabilizes the ryanodine receptor, reducing calcium ion release and preventing excessive muscle contractions . This stabilization improves systolic calcium release synchrony and myocardial contractility, especially following ischemic events . Additionally, this compound has been shown to induce cell death in certain cancer cell lines, reducing viable cell counts significantly .
Molecular Mechanism
At the molecular level, this compound binds to the ryanodine receptor type 1, inhibiting calcium ion release from the sarcoplasmic reticulum . This binding reduces muscle contractions and helps manage malignant hyperthermia. This compound also inhibits a component of store-operated calcium entry coupled to the ryanodine receptor, further modulating calcium ion dynamics in muscle cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and efficacy over time. Studies have demonstrated that this compound treatment improves systolic calcium release synchrony and myocardial contractility following ischemic events . The compound’s effects on calcium ion dynamics and muscle contractility are consistent over time, providing long-term benefits in managing conditions like malignant hyperthermia .
Dosage Effects in Animal Models
In animal models, this compound has been administered at various dosages to study its effects. A dose of 10 milligrams per kilogram has been sufficient to decrease muscle twitch force production by approximately 60 percent without apparent toxicity . Higher doses may lead to adverse effects, including diaphragm atrophy and increased mitochondrial reactive oxygen species production .
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium ion regulation in muscle cells. It inhibits a component of store-operated calcium entry coupled to the ryanodine receptor, modulating calcium ion dynamics . This inhibition affects metabolic flux and calcium ion homeostasis, contributing to its muscle relaxant properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with the ryanodine receptor . Its better water solubility compared to dantrolene allows for more efficient distribution in the body . This compound’s localization within muscle cells is crucial for its efficacy in managing malignant hyperthermia .
Subcellular Localization
This compound localizes to the sarcoplasmic reticulum in muscle cells, where it interacts with the ryanodine receptor . This subcellular localization is essential for its function in inhibiting calcium ion release and reducing muscle contractions. The targeting of this compound to the sarcoplasmic reticulum ensures its effectiveness in managing conditions like malignant hyperthermia .
Métodos De Preparación
Azumolene se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 4-bromobenzaldehído con glicina para formar 4-bromofenilglicina, que luego se cicla con urea para producir 4-bromofenilhidantoína. Este intermedio se hace reaccionar adicionalmente con formamida para producir this compound . Las condiciones de reacción típicamente implican calentamiento y el uso de solventes como dimetilsulfóxido (DMSO) o etanol .
Los métodos de producción industrial para this compound no están bien documentados, pero probablemente impliquen rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
Azumolene experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en el átomo de bromo.
Comparación Con Compuestos Similares
Azumolene es similar a la dantrolena, su compuesto padre, pero con algunas diferencias distintivas:
Dantrolena: Tanto this compound como dantrolena se utilizan para tratar la hipertermia maligna, pero this compound tiene mejor solubilidad en agua y menor toxicidad.
Rianodina: La rianodina es otro compuesto que se dirige al receptor de rianodina, pero actúa como un agonista en lugar de un inhibidor.
Hidantoínas: this compound es parte de la clase de compuestos hidantoína, que incluye otros relajantes musculares y anticonvulsivos.
Propiedades
IUPAC Name |
1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGCNGONCZQFDW-OMCISZLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64748-79-4 | |
| Record name | Azumolene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064748794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZUMOLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7IO9CV80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



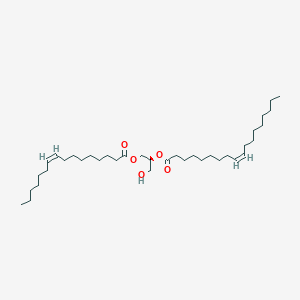
![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1240926.png)

![(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine;hydrochloride](/img/structure/B1240929.png)
![3,3,14-Trimethyl-6-methoxy-3,14-dihydro-7H-4-oxa-14-azabenzo[a]naphthacene-7-one](/img/structure/B1240932.png)
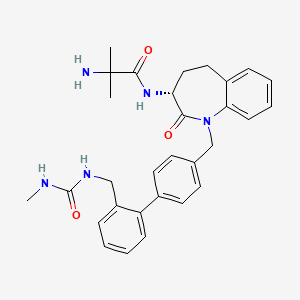
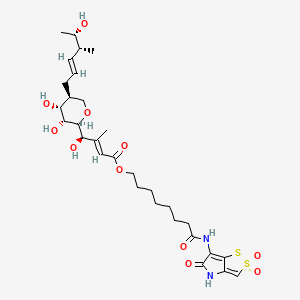
![2-Propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid](/img/structure/B1240939.png)
![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B1240940.png)
